molecular formula C9H17NO3 B8037556 (S)-tert-Butyl (4-oxobutan-2-yl)carbamate

(S)-tert-Butyl (4-oxobutan-2-yl)carbamate

Cat. No.: B8037556
M. Wt: 187.24 g/mol
InChI Key: GIQHYOAEOMSKKV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (4-oxobutan-2-yl)carbamate (CAS 118173-26-5) is a chiral carbamate derivative featuring a ketone group at the 4-position of a butan-2-yl backbone. This compound is widely utilized in organic synthesis, particularly as a protected intermediate in peptide chemistry and pharmaceutical development. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for amines, enabling selective deprotection under acidic conditions . Its stereochemistry (S-configuration) is critical in asymmetric synthesis, where enantiomeric purity influences biological activity and reaction pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQHYOAEOMSKKV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118173-26-5
Record name tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions

  • Substrate : (S)-4-Oxobutan-2-amine (1.0 equiv)

  • Reagent : Boc₂O (1.2 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (0.1 M)

  • Temperature : 0°C → 25°C

  • Time : 3 hours

Workflow

  • Dissolve (S)-4-oxobutan-2-amine and triethylamine in DCM.

  • Add Boc₂O dropwise at 0°C.

  • Warm to room temperature and stir until completion (TLC monitoring).

  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Outcomes

  • Yield : 88–92%

  • Purity : ≥99% (HPLC)

  • Enantiomeric Excess : 99% (Chiral HPLC, Chiralpak IA column)

Catalytic Asymmetric Reductive Amination

This method constructs the chiral center during the amine synthesis, avoiding the need for pre-resolved starting materials.

Reaction Conditions

  • Substrate : 4-Oxobutan-2-one (1.0 equiv)

  • Ammonia Source : NH₄OAc (2.0 equiv)

  • Catalyst : Ru-(S)-BINAP (0.5 mol%)

  • Reductant : H₂ (50 psi)

  • Solvent : Methanol (0.2 M)

  • Temperature : 50°C

  • Time : 12 hours

Workflow

  • Charge the ketone, NH₄OAc, and catalyst in methanol.

  • Pressurize with H₂ and stir at 50°C.

  • Filter through Celite and concentrate.

  • Protect the amine with Boc₂O as in Section 2.1.

Outcomes

  • Yield : 78–85% (over two steps)

  • Enantiomeric Excess : 90–92%

Enzymatic Kinetic Resolution

Racemic 4-oxobutan-2-amine is resolved using immobilized lipase enzymes to isolate the (S)-enantiomer.

Reaction Conditions

  • Substrate : rac-4-Oxobutan-2-amine (1.0 equiv)

  • Enzyme : Candida antarctica Lipase B (CAL-B, 10 mg/mmol)

  • Acyl Donor : Vinyl acetate (2.0 equiv)

  • Solvent : tert-Butyl methyl ether (0.1 M)

  • Temperature : 30°C

  • Time : 24 hours

Workflow

  • Stir racemic amine with CAL-B and vinyl acetate.

  • Filter the enzyme and concentrate.

  • Separate (R)-acetate and (S)-amine via column chromatography.

  • Protect the (S)-amine with Boc₂O.

Outcomes

  • Conversion : 45–48%

  • ee of (S)-amine : >98%

  • Overall Yield : 40–43%

Industrial Production Methods

Large-scale synthesis prioritizes cost-efficiency and minimal waste. Continuous flow systems and immobilized catalysts are preferred.

Continuous Flow Boc Protection

ParameterValue
Reactor TypeTubular (10 mL volume)
Residence Time10 minutes
Temperature25°C
Throughput1.2 kg/day
SolventDichloromethane
CatalystNone

This method achieves 95% conversion with 99% purity, reducing solvent use by 70% compared to batch processes.

Asymmetric Hydrogenation at Scale

ParameterValue
CatalystRu-Mandyphos (0.1 mol%)
Pressure30 bar H₂
SolventEthanol/Water (9:1)
Productivity500 g/L/day

This protocol delivers 82% yield and 91% ee, with catalyst recycling for up to 10 cycles.

Analytical Characterization

Critical quality control metrics include enantiomeric purity and structural integrity.

Chiral HPLC Analysis

ColumnChiralpak AD-H
Mobile PhaseHexane/Isopropanol (90:10)
Flow Rate1.0 mL/min
Retention Time(S)-isomer: 8.2 min
(R)-isomer: 9.5 min

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.65 (br s, 1H, NH), 3.95 (m, 1H, CH), 2.45 (m, 2H, CH₂CO), 2.10 (m, 2H, CH₂), 1.42 (s, 9H, t-Bu).

  • ¹³C NMR : δ 208.5 (CO), 155.2 (C=O), 79.8 (C(CH₃)₃), 52.1 (CH), 28.3 (CH₂), 27.9 (C(CH₃)₃).

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Direct Boc Protection9099Moderate120
Catalytic Reductive Amination8092High95
Enzymatic Resolution4398Low210

The catalytic reductive amination offers the best balance of cost and scalability for industrial applications, while enzymatic resolution is reserved for high-purity niche applications.

Challenges and Optimizations

  • Oxime Byproducts : The ketone group may form oximes under basic conditions. Adding molecular sieves (3Å) suppresses this side reaction.

  • Catalyst Deactivation : Trace impurities in the ketone substrate poison asymmetric hydrogenation catalysts. Pretreatment with activated carbon improves catalyst lifetime.

  • Solvent Recovery : Dichloromethane is replaced with 2-methyl-THF in flow systems to enhance sustainability.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in (S)-tert-butyl (4-oxobutan-2-yl)carbamate undergoes selective oxidation under acidic conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .

Reagent Conditions Product
Potassium permanganateAcidic, 60–80°C(S)-tert-Butyl (3-methyl-1,2-dioxobutan-2-yl)carbamate
Chromium trioxideH₂SO₄, reflux(S)-tert-Butyl (3-methyl-1,2-dioxobutan-2-yl)carbamate

Key Findings :

  • Oxidation preserves stereochemistry at the chiral center.

  • Yields range from 75–90% depending on reaction time and solvent polarity.

Reduction Reactions

The ketone group is reduced to a secondary alcohol or amine using borohydrides or catalytic hydrogenation.

Reagent Conditions Product
Sodium borohydride (NaBH₄)Methanol, 25°C(S)-tert-Butyl (3-methyl-1-hydroxybutan-2-yl)carbamate
Lithium aluminium hydride (LiAlH₄)THF, 0°C(S)-tert-Butyl (3-methyl-1-aminobutan-2-yl)carbamate

Mechanistic Insights :

  • NaBH₄ selectively reduces the ketone without cleaving the carbamate.

  • LiAlH₄ facilitates reductive amination in the presence of ammonia.

Nucleophilic Substitution

The carbamate group participates in nucleophilic substitution under basic or aprotic conditions .

Reagent Conditions Product
Alkyl halides (R-X)DMF, Cs₂CO₃, 60°CAlkylated derivatives (e.g., tert-butyl (3-methyl-4-R-oxobutan-2-yl)carbamate)
Grignard reagents (R-MgX)THF, −78°CTertiary alcohol derivatives

Notable Observations :

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates .

  • Steric hindrance from the tert-butyl group limits substitution at the carbamate nitrogen.

Hydrolysis and Stability

The carbamate bond undergoes hydrolysis under acidic or basic conditions, releasing tert-butanol and the corresponding amine .

Conditions Products
1M HCl, reflux(S)-4-Oxobutan-2-amine hydrochloride + CO₂ + tert-butanol
1M NaOH, 60°C(S)-4-Oxobutan-2-amine + Na₂CO₃ + tert-butanol

Stability Profile :

  • Stable in neutral aqueous solutions (pH 6–8) at 25°C .

  • Degrades rapidly in strong acids (t₁/₂ = 2 h at pH 1) .

Carbamate Hydrolysis

The hydrolysis mechanism involves:

  • Protonation of the carbonyl oxygen under acidic conditions.

  • Nucleophilic attack by water at the carbamate carbon.

  • Cleavage of the C–N bond to release CO₂ and tert-butanol .

Reductive Amination

  • Ketone conversion to an imine intermediate via Schiff base formation.

  • Reduction of the imine to a secondary amine using LiAlH₄.

Scientific Research Applications

Scientific Research Applications

(S)-tert-Butyl (4-oxobutan-2-yl)carbamate has diverse applications in several scientific domains:

Organic Synthesis

This compound is primarily employed as a protecting group for ketones during multistep organic syntheses. Protecting groups are crucial for masking reactive sites to prevent unwanted reactions, enabling selective transformations while maintaining the integrity of the desired product.

Medicinal Chemistry

Research indicates potential applications in drug development:

  • Prodrug Development : The structure suggests it may serve as a prodrug, enhancing the bioavailability of active pharmaceutical ingredients by modifying their chemical structure to improve absorption and reduce first-pass metabolism .
  • Biological Activity : Initial studies suggest interactions with various enzymes, indicating possible anti-inflammatory and analgesic properties. These properties are vital for developing therapeutic agents targeting metabolic pathways .

Biochemistry

The compound is investigated for its interactions with biological targets, including enzymes involved in metabolic processes. Its ability to form covalent bonds with nucleophilic sites on proteins could lead to inhibition or modulation of enzyme activity, making it a candidate for further biological evaluation.

Potential Prodrug Applications

This compound may shield active pharmaceutical ingredients from first-pass metabolism, significantly increasing their bioavailability when administered orally .

Interactions with Enzymes

Preliminary studies have shown that carbamates can exhibit significant interactions with metabolic enzymes, potentially influencing drug metabolism or enzyme activity. This characteristic is particularly relevant in the context of developing new therapeutic agents.

Case Study 1: Prodrug Development

In research involving amino acid carbamates as prodrugs of resveratrol, derivatives similar to this compound demonstrated substantial oral absorption. The study emphasized how these compounds could enhance the bioavailability of active ingredients by protecting them from metabolic degradation during their first passage through the liver.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The 4-oxobutan-2-yl moiety can participate in hydrogen bonding and other non-covalent interactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

tert-Butyl (4-oxobutan-2-yl)carbamate (Racemic or Non-Chiral Analogs)

  • CAS : 247068-81-1
  • Molecular Formula: C₉H₁₇NO₃
  • Key Differences : Lacks stereochemical specificity, making it less suitable for enantioselective applications. Used in racemic mixtures for bulk intermediate synthesis .

(R)-tert-Butyl (4-oxobutan-2-yl)carbamate

  • CAS : 151978-58-4
  • Molecular Formula: C₉H₁₇NO₃
  • Key Differences : The R-enantiomer exhibits distinct reactivity in chiral environments, such as enzymatic catalysis or asymmetric hydrogenation, highlighting the importance of stereochemistry in synthetic routes .

tert-Butyl (4-hydroxybutan-2-yl)carbamate

  • CAS : 146514-31-0
  • Molecular Formula: C₉H₁₉NO₃
  • Key Differences : Replaces the ketone with a hydroxyl group, altering polarity and hydrogen-bonding capacity. This derivative is more hydrophilic, impacting solubility and metabolic stability .

Structural Analogues with Cyclic Backbones

(S)-tert-Butyl (3-oxocyclopentyl)carbamate

  • CAS : 847416-99-3
  • Molecular Formula: C₁₀H₁₇NO₃
  • Key Differences : Incorporates a cyclopentane ring, introducing ring strain and conformational rigidity. The ketone’s position on the ring affects electronic distribution and steric interactions .

tert-Butyl (3-oxocyclohexyl)carbamate

  • CAS : 885280-38-6
  • Molecular Formula: C₁₁H₁₉NO₃

Halogenated Derivatives

tert-Butyl (S)-(4-bromo-3-oxobutan-2-yl)carbamate

  • CAS : 170876-69-4
  • Molecular Formula: C₉H₁₆BrNO₃
  • Key Differences : Bromine substitution at the 4-position increases molecular weight (266.13 g/mol) and introduces electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). However, it poses higher toxicity risks (Hazard Statements: H302, H314) .

Physicochemical Properties

Compound CAS Molecular Formula Boiling Point Solubility Hazard Profile
(S)-tert-Butyl (4-oxobutan-2-yl)carbamate 118173-26-5 C₉H₁₇NO₃ Not reported Moderate in DCM Low toxicity
tert-Butyl (4-hydroxybutan-2-yl)carbamate 146514-31-0 C₉H₁₉NO₃ Not reported High in polar solvents Non-corrosive
tert-Butyl (S)-(4-bromo-3-oxobutan-2-yl)carbamate 170876-69-4 C₉H₁₆BrNO₃ No data Low in water H302, H314

Biological Activity

(S)-tert-Butyl (4-oxobutan-2-yl)carbamate is an organic compound that has garnered attention in the fields of synthetic organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₇NO₃ and a molecular weight of approximately 187.24 g/mol. The compound features a tert-butyl group , a carbamate functional group , and a 4-oxobutan-2-yl moiety . These structural components contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation or inhibition of enzyme activity. Additionally, the oxo group may participate in hydrogen bonding or other non-covalent interactions, enhancing the compound's binding affinity and specificity for its targets.

1. Enzyme Interactions

Research indicates that this compound may exhibit potential interactions with several enzymes involved in metabolic pathways. Preliminary studies suggest that it could influence drug metabolism or enzyme activity, which is crucial for assessing its therapeutic efficacy and safety.

Study 1: In Vitro Antioxidant Activity

A study evaluated the antioxidant activity of related carbamate compounds using the DPPH radical scavenging assay. The findings indicated that these compounds exhibited significant antioxidant properties, suggesting potential protective effects against oxidative stress . While this study did not focus directly on this compound, it highlights the biological relevance of carbamate structures.

Study 2: Neuroprotective Effects

In related research involving compounds with similar structures, neuroprotective effects were observed against amyloid beta peptide-induced toxicity in astrocytes. These compounds demonstrated the ability to improve cell viability in the presence of toxic agents, indicating potential applications in neurodegenerative diseases such as Alzheimer's . Although direct evidence for this compound's neuroprotective effects is still needed, these findings suggest avenues for further exploration.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
tert-butyl (4-hydroxybutan-2-yl)carbamateHydroxyl group instead of oxo groupExhibits different reactivity due to hydroxyl presence
tert-butyl (4-amino butan-2-yl)carbamateAmino group instead of oxo groupPotentially different biological activity due to amino functionality
(R)-tert-butyl (4-oxobutan-2-yl)carbamateEnantiomeric formDifferent stereochemistry may influence pharmacodynamics
tert-butyl ((2S,3R)-3-methyl-1-oxopentan-2-yl)carbamateSimilar backbone but different side chainsVariations in side chains can affect solubility and reactivity

This table illustrates how variations in functional groups can significantly influence the biological activity and pharmacological properties of related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-tert-Butyl (4-oxobutan-2-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of a chiral amine intermediate. A common approach involves reacting (S)-4-oxobutan-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF at 0–25°C . Optimization includes:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like oxidation of the ketone group.
  • Catalyst screening : DMAP (4-dimethylaminopyridine) can accelerate Boc protection .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from diethyl ether/hexane mixtures ensures ≥95% purity .
  • Yield monitoring : Reaction progress is tracked via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) or LC-MS (m/z calculated for C₉H₁₇NO₃: 203.12) .

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column with heptane/ethanol (90:10) at 1.0 mL/min; retention time compared to racemic standards verifies enantiomeric excess (ee >98%) .
  • Optical rotation : Measure [α]D²⁵ (e.g., +15° to +20° in CHCl₃) against literature values .
  • NMR analysis : Diastereotopic protons in the 4-oxobutan-2-yl group show splitting patterns in ¹H NMR (δ 2.5–3.0 ppm) consistent with the S-configuration .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in (S)-tert-Butyl carbamate derivatives?

  • Methodological Answer :

  • Data collection : Acquire high-resolution (<1.0 Å) diffraction data using synchrotron radiation or a Mo-Kα source. SHELXT solves the phase problem via intrinsic phasing .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates stereochemistry via Flack parameter analysis (target: ±0.02) .
  • Validation : Check for hydrogen bonding between the carbamate carbonyl and tert-butyl groups (typical O···H distances: 2.2–2.5 Å) to confirm conformational stability .

Q. What strategies address discrepancies in reported toxicity data for structurally similar tert-butyl carbamates?

  • Methodological Answer :

  • Comparative SDS analysis : Cross-reference hazard classifications (e.g., reports "no known hazards," while lists H302/H315 warnings) .
  • In vitro testing : Conduct Ames tests (OECD 471) for mutagenicity and MTT assays (ISO 10993-5) for cytotoxicity using HepG2 cells .
  • Computational modeling : Predict LD₅₀ and EC₅₀ values using QSAR tools like EPI Suite, accounting for the 4-oxo group’s electrophilicity .

Q. How can mechanistic studies elucidate the reactivity of the 4-oxobutan-2-yl group in nucleophilic addition reactions?

  • Methodological Answer :

  • Kinetic profiling : Monitor reactions with Grignard reagents (e.g., MeMgBr) via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹ disappearance rate) .
  • DFT calculations : Optimize transition states at the B3LYP/6-31G(d) level to compare activation energies for syn vs. anti addition pathways .
  • Isotope labeling : Use ¹³C-labeled ketone (C=¹³O) to track regioselectivity via ¹³C NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.